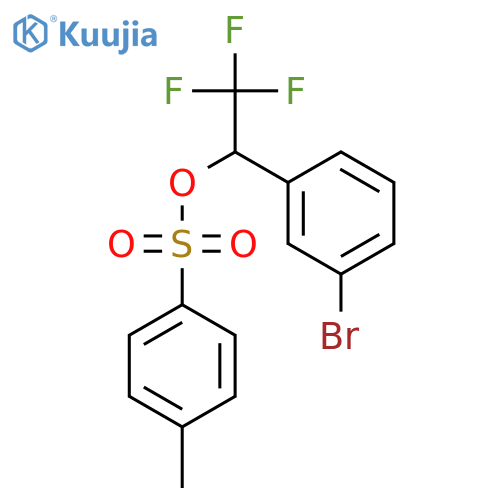Cas no 2126714-35-8 (1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate)

2126714-35-8 structure
商品名:1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate
1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
-
- EN300-37153498
- 1-(3-bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate
- 2126714-35-8
- 1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate
-
- インチ: 1S/C15H12BrF3O3S/c1-10-5-7-13(8-6-10)23(20,21)22-14(15(17,18)19)11-3-2-4-12(16)9-11/h2-9,14H,1H3
- InChIKey: FKDVLDZVNGPDMP-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)C(C(F)(F)F)OS(C1C=CC(C)=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 407.96426g/mol
- どういたいしつりょう: 407.96426g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 481
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37153498-0.25g |
1-(3-bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate |
2126714-35-8 | 95.0% | 0.25g |
$485.0 | 2025-03-18 | |
| Enamine | EN300-37153498-5.0g |
1-(3-bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate |
2126714-35-8 | 95.0% | 5.0g |
$1530.0 | 2025-03-18 | |
| Enamine | EN300-37153498-10.0g |
1-(3-bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate |
2126714-35-8 | 95.0% | 10.0g |
$2269.0 | 2025-03-18 | |
| Enamine | EN300-37153498-1.0g |
1-(3-bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate |
2126714-35-8 | 95.0% | 1.0g |
$528.0 | 2025-03-18 | |
| Enamine | EN300-37153498-2.5g |
1-(3-bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate |
2126714-35-8 | 95.0% | 2.5g |
$1034.0 | 2025-03-18 | |
| Enamine | EN300-37153498-0.05g |
1-(3-bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate |
2126714-35-8 | 95.0% | 0.05g |
$443.0 | 2025-03-18 | |
| Enamine | EN300-37153498-0.1g |
1-(3-bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate |
2126714-35-8 | 95.0% | 0.1g |
$464.0 | 2025-03-18 | |
| Enamine | EN300-37153498-0.5g |
1-(3-bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate |
2126714-35-8 | 95.0% | 0.5g |
$507.0 | 2025-03-18 |
1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate 関連文献
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
2126714-35-8 (1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate) 関連製品
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
